molecular formula C16H16IN B139217 1-Benzhydryl-3-iodoazetidine CAS No. 125735-40-2

1-Benzhydryl-3-iodoazetidine

Cat. No. B139217
CAS RN: 125735-40-2
M. Wt: 349.21 g/mol
InChI Key: IBCVAYQWXMWFLD-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-iodoazetidine is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. These structures are of interest in medicinal chemistry due to their biological activity and their use as building blocks in organic synthesis. The presence of the benzhydryl group and the iodo substituent in 1-benzhydryl-3-iodoazetidine suggests potential reactivity for further functionalization and incorporation into more complex molecules.

Synthesis Analysis

The synthesis of related azetidine derivatives has been explored in various studies. For instance, the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols involves the imination of 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by alkylation and hydrolysis to introduce substituents at the C-2 and C-4 positions with cis stereochemistry . Although this does not directly describe the synthesis of 1-benzhydryl-3-iodoazetidine, it provides insight into the manipulation of azetidine rings and the introduction of substituents adjacent to the nitrogen atom.

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated using techniques such as single crystal X-ray diffraction analysis. This method was used to confirm the structure and stereochemistry of synthesized azetidinols . While the specific structure of 1-benzhydryl-3-iodoazetidine is not detailed, the general approach to determining the configuration of azetidine derivatives is applicable.

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For example, the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves iodocyclization, a reaction that could potentially be relevant to the synthesis or functionalization of 1-benzhydryl-3-iodoazetidine . Additionally, the oxidative cyclization of benzil bis(aroylhydrazones) to form substituted 1,2,3-triazoles involves iodine , indicating that iodine can act as an oxidizing agent in the cyclization of aromatic compounds, which may be applicable to reactions involving the iodo group in 1-benzhydryl-3-iodoazetidine.

Physical and Chemical Properties Analysis

Scientific Research Applications

Halogen Bonding Organocatalysts

1-Benzhydryl-3-iodoazetidine has been explored in the context of halogen bonding in organocatalysis. Iodine(III) derivatives, including compounds like 1-Benzhydryl-3-iodoazetidine, demonstrate effectiveness as versatile reagents in organic synthesis. Their role in Lewis acidic organocatalysis, particularly through halogen bonding, is notable. For instance, they have been used in the solvolysis of benzhydryl chloride and the Diels-Alder reaction of cyclopentadiene with methyl vinyl ketone, showcasing their catalytic potential in these chemical transformations (Heinen et al., 2018).

Synthesis of α-Benzyl Azetidine Derivatives

Another significant application is in the regioselective α-benzylation of 3-iodoazetidine via Suzuki cross-coupling. This process efficiently synthesizes a range of α-benzyl azetidine derivatives with high regioselectivity. This synthesis highlights the chemical's versatility in creating complex molecular structures with potential implications in medicinal and organic chemistry (Qiu et al., 2019).

Synthesis of Azetidine Derivatives

1-Benzhydryl-3-iodoazetidine also finds use in the synthesis of various azetidine derivatives. For example, research has delved into creating 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols through regio- and stereoselective alkylation. This process involves manipulating the azetidine structure to achieve specific configurations, illustrating the compound's utility in complex synthetic pathways (Salgado et al., 2002).

Halogen Bonding in Graphitic Surfaces

The compound's derivatives also find applications in surface chemistry, specifically in modifying graphitic surfaces. Azide-modified graphitic surfaces prepared by reaction with iodine azide, a derivative of 1-Benzhydryl-3-iodoazetidine, demonstrate the capacity for covalent attachment of alkyne-terminated molecules. This highlights its potential use in surface functionalization and material science applications (Devadoss & Chidsey, 2007).

Safety And Hazards

The safety information available indicates that 1-Benzhydryl-3-iodoazetidine is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-benzhydryl-3-iodoazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16IN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCVAYQWXMWFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428546
Record name 1-benzhydryl-3-iodoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-iodoazetidine

CAS RN

125735-40-2
Record name 1-benzhydryl-3-iodoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium iodide (530 mg, 3.14 mmol) was added to a solution of 1-benzhydrylazetidin-3-yl methanesulfonate (500 mg, 1.57 mmol) in a mixture of water (2.5 mL) and 1,2-dimethoxyethane (2.5 mL) at room temperature. The reaction mixture was then heated up to reflux and stirred for 3 hours. After cooling down to room temperature, the reaction mixture was diluted by addition of water (50 mL) and ethyl acetate (50 mL). The aqueous phase was separated and extracted with ethyl acetate (2×70 mL). The combined organic phases were washed with a saturated solution of sodium chloride (40 mL), dried over sodium sulfate, filtered and concentrated to dryness. The title compound was obtained as a yellow solid (550 mg, 100%).
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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